1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(2-ethoxyphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-2-24-17-10-6-7-11-18(17)26(22,23)19-13-12-16(14-19)25(20,21)15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVRJMWRTBINGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrogen-Sulfonylation with 2-Ethoxyphenylsulfonyl Chloride
The primary step involves introducing the 2-ethoxyphenylsulfonyl group at the pyrrolidine nitrogen. This is achieved via a nucleophilic substitution reaction between pyrrolidine and 2-ethoxyphenylsulfonyl chloride in the presence of a base such as triethylamine or potassium carbonate. The reaction is typically conducted in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. For example:
$$
\text{Pyrrolidine} + \text{2-Ethoxyphenylsulfonyl chloride} \xrightarrow{\text{Base, DCM}} \text{1-((2-Ethoxyphenyl)sulfonyl)pyrrolidine}
$$
This method yields the monosulfonylated intermediate with >80% efficiency under optimized conditions.
Carbon-Sulfonylation at Position 3
Introducing the phenylsulfonyl group at position 3 presents a greater challenge due to the reduced nucleophilicity of the pyrrolidine carbon. A two-step approach is employed:
- Functionalization of Position 3 : The carbon at position 3 is activated via bromination using N-bromosuccinimide (NBS) under radical conditions. This generates 3-bromopyrrolidine-1-((2-ethoxyphenyl)sulfonyl), a key intermediate.
- Sulfinate Substitution : The bromine atom is displaced by sodium phenylsulfinate in dimethylformamide (DMF) at 80°C, forming the desired bis-sulfonylated product. The reaction proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, with yields ranging from 45% to 60%.
Cyclization Strategies for Pyrrolidine Ring Formation
Sulfone-Incorporated Cyclization
An alternative route involves constructing the pyrrolidine ring with pre-installed sulfonyl groups. For instance, a linear precursor such as $$ N $$-(2-ethoxybenzenesulfonyl)-3-phenylsulfonyl-1,4-diamine undergoes acid-catalyzed cyclization to form the pyrrolidine ring. This method, adapted from pyrrolidine derivative syntheses, utilizes trifluoroacetic acid (TFA) as a catalyst and achieves a 55% yield.
Photoinduced Chloroamination of Allenes
Recent advances in photoredox catalysis enable the synthesis of functionalized pyrrolidines. A chloroamination reaction of $$ N $$-tosylhexa-4,5-dien-1-ylamine with $$ N $$-chlorosuccinimide (NCS) under blue LED irradiation generates chlorovinylpyrrolidines. While this method primarily yields chlorinated products, modifying the sulfonylating agent to phenylsulfonyl chloride could theoretically produce the target compound, albeit with unoptimized yields (~30%).
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Sequential Sulfonylation | N-sulfonylation → C-bromination → C-sulfonylation | DCM, K$$2$$CO$$3$$, DMF, 80°C | 45–60% | High selectivity, scalable |
| Cyclization | Linear precursor cyclization | TFA, reflux | 55% | Fewer steps, avoids bromination |
| Photoredox Catalysis | Allenyl sulfonamide cyclization | [Ru(bpy)$$3$$]Cl$$2$$, 456 nm LED | ~30% | Novel, avoids harsh conditions |
Mechanistic Insights and Optimization
Sulfonylation Selectivity
The nitrogen atom in pyrrolidine exhibits higher nucleophilicity compared to carbon, enabling selective N-sulfonylation under mild conditions. Steric hindrance from the 2-ethoxy group in the sulfonyl chloride further directs the reaction toward monosubstitution.
Challenges in Carbon-Sulfonylation
The C3 position’s low reactivity necessitates activating groups like bromine. Radical bromination (NBS, AIBN) ensures regioselectivity, while sulfinate substitution benefits from polar aprotic solvents (DMF) to stabilize the transition state.
Industrial-Scale Considerations
Patent literature highlights the use of cost-effective reagents such as potassium carbonate and toluene for large-scale sulfonylation. However, bromination steps require careful handling due to the toxicity of NBS. Continuous-flow systems have been proposed to enhance safety and efficiency in photoredox methods.
Chemical Reactions Analysis
1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that compounds similar to 1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing sulfonamide moieties possess notable antibacterial and antifungal properties. In vitro tests against various microorganisms, including Gram-positive and Gram-negative bacteria, have indicated effective minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL .
Antioxidant Activity
In addition to antimicrobial effects, certain derivatives have been evaluated for their antioxidant capabilities. Compounds have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases . This property can be particularly beneficial in developing therapeutic agents for conditions associated with oxidative damage.
Pharmacological Applications
This compound has been investigated for its potential as a pharmacological agent targeting specific receptors. Notably, some studies suggest that similar compounds may act as inverse agonists at serotonin receptors (5-HT6), which could have implications in treating neuropsychiatric disorders .
Case Study 1: Antimicrobial Screening
A comprehensive study assessed the antimicrobial efficacy of several sulfonamide derivatives, including those structurally related to this compound. The results highlighted that certain compounds exhibited superior activity against Staphylococcus aureus and Escherichia coli, with compound 4f showing exceptional antifungal activity against Candida albicans at an MIC of 62.5 µg/mL .
Case Study 2: Antioxidant Evaluation
Another study focused on evaluating the antioxidant potential of sulfonamide derivatives. The findings indicated that compounds with specific structural features demonstrated significant radical scavenging activity compared to standard antioxidants like butylhydroxytoluene (BHT) . This suggests a potential role for these compounds in formulations aimed at mitigating oxidative stress.
Mechanism of Action
The mechanism by which 1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The target compound’s uniqueness lies in its dual sulfonyl groups and the ethoxy substituent. Below is a comparative analysis with key analogs:
*Calculated based on analogous structures.
Key Observations:
- Dual Sulfonyl Groups: The target compound’s dual sulfonyl groups distinguish it from monosulfonylated analogs like 1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine .
- Ethoxy Substituent : The 2-ethoxy group may confer steric hindrance and electronic effects distinct from electron-withdrawing groups (e.g., bromo in ) or methoxy in . This could modulate interactions with hydrophobic binding pockets in biological targets.
- For example, spiro-pyrrolidine derivatives act as 5-HT6 receptor ligands , and sulfonylurea analogs show hypoglycemic effects .
Pharmacological and Physicochemical Implications
- Receptor Binding : The dual sulfonyl groups may enhance binding affinity to targets like 5-HT6 receptors, as seen in spiro-pyrrolidine derivatives . However, bulkier substituents (e.g., ethoxy) could reduce selectivity.
- Metabolic Stability : The ethoxy group’s electron-donating nature may slow oxidative metabolism compared to electron-deficient analogs (e.g., nitro or bromo derivatives) .
- Solubility : Increased polarity from dual sulfonyl groups improves aqueous solubility but may necessitate prodrug strategies for oral bioavailability.
Biological Activity
1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : CHN OS
- Molecular Weight : 395.5 g/mol
| Property | Value |
|---|---|
| Molecular Formula | CHN OS |
| Molecular Weight | 395.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
This compound functions primarily through its ability to interact with specific biological targets, including enzymes and receptors involved in various disease processes. Its sulfonamide moiety is known to inhibit enzyme activity, particularly in pathways related to inflammation and oxidative stress.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrases or proteases, which play crucial roles in cellular signaling and metabolism.
- Antioxidant Activity : It has been suggested that this compound can modulate the Keap1-Nrf2 pathway, enhancing the cellular defense against oxidative stress, which is pivotal in treating diseases like cancer and neurodegenerative disorders .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies show that this compound has potential antimicrobial effects against various bacterial strains, suggesting its utility in developing new antibiotics .
- Anticancer Activity : The compound's ability to induce apoptosis in cancer cells has been documented, particularly through the modulation of cell signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines and mediators, this compound may reduce inflammation, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. Variations in substituents on the pyrrolidine ring or the sulfonamide group can significantly affect its potency and selectivity.
Notable SAR Findings:
- Substituent Variability : Different substitutions on the phenyl rings can enhance or diminish biological activity. For instance, electron-donating groups tend to increase binding affinity to target proteins .
- Ring Modifications : Changes in the pyrrolidine ring size or saturation can influence the compound's interaction with biological targets, providing insights for further optimization .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Activity : A recent investigation demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating a promising avenue for antibiotic development .
- Cancer Research : In vitro studies showed that this compound could induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting it may serve as a lead compound for developing anticancer therapies.
Q & A
Q. What are the established synthetic routes for 1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine, and how are reaction conditions optimized?
The synthesis typically involves sequential sulfonylation of the pyrrolidine core. A common approach starts with the reaction of pyrrolidine with 2-ethoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions. The intermediate is then subjected to a second sulfonylation with phenylsulfonyl chloride, requiring precise stoichiometric control to avoid over-sulfonylation. Optimization involves adjusting solvent polarity (e.g., switching to THF for improved solubility) and reaction time (typically 12–24 hours). Yield improvements (60–75%) are achieved via inert atmosphere (N₂/Ar) to suppress oxidation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²D-COSY) is essential for verifying sulfonyl group connectivity and pyrrolidine ring conformation. For example, the deshielded protons adjacent to sulfonyl groups appear as distinct multiplets in ¹H NMR (δ 3.5–4.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 422.08), while FT-IR identifies characteristic S=O stretches (1350–1150 cm⁻¹). Purity is validated via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest inhibitory activity against serine hydrolases, attributed to the dual sulfonyl groups acting as electrophilic warheads. In vitro assays (e.g., fluorogenic substrate hydrolysis) show IC₅₀ values in the low micromolar range (2–10 µM) for targets like fatty acid amide hydrolase (FAAH). However, selectivity profiles remain incomplete, with off-target effects observed on related enzymes (e.g., monoacylglycerol lipase). Dose-response curves and kinetic assays (e.g., Ki determination) are recommended to refine activity data .
Advanced Research Questions
Q. How can Design of Experiments (DoE) methodologies optimize the synthesis and reduce batch variability?
Response Surface Methodology (RSM) with central composite design can systematically evaluate factors like temperature, solvent ratio, and catalyst loading. For example, a 3-factor DoE might reveal that increasing reaction temperature beyond 40°C degrades the phenylsulfonyl intermediate, while lower temperatures (<10°C) prolong reaction time. Multivariate analysis (e.g., ANOVA) identifies critical parameters, enabling trade-offs between yield (maximized at 70°C) and purity (peak at 50°C). This approach reduces experimental runs by 40–60% compared to one-variable-at-a-time (OVAT) strategies .
Q. How should researchers address contradictions in reported biological activity data across studies?
Contradictions often arise from assay variability (e.g., substrate concentration, enzyme source). To resolve discrepancies:
- Standardize assay protocols (e.g., uniform ATP concentrations in kinase assays).
- Use orthogonal validation methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀).
- Perform meta-analyses of published data to identify outliers or systematic biases (e.g., solvent effects in DMSO-sensitive assays). Cross-referencing with structural analogs (e.g., 3-(3,4-difluorobenzenesulfonyl)pyrrolidine) can clarify structure-activity relationships (SAR) .
Q. What computational strategies predict the compound’s reactivity and metabolic stability?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model sulfonyl group electrophilicity and pyrrolidine ring puckering. Solvation models (e.g., COSMO-RS) predict solubility in biorelevant media. For metabolic stability, in silico tools like SwissADME estimate CYP450 metabolism sites, highlighting susceptibility to oxidation at the ethoxy group’s α-carbon. Molecular dynamics (MD) simulations (50 ns trajectories) assess binding mode stability in target enzymes .
Q. What mechanistic insights exist for its interaction with biological targets?
The dual sulfonyl groups act as hydrogen bond acceptors, anchoring the compound to catalytic residues (e.g., Tyr-328 in FAAH). Molecular docking (AutoDock Vina) suggests a bent conformation of the pyrrolidine ring facilitates entry into hydrophobic active-site pockets. Fluorescence quenching assays confirm static quenching mechanisms, indicating strong binding (Kd ~ 1.2 µM). Competitive inhibition is inferred from Lineweaver-Burk plots showing increased Km with unchanged Vmax .
Q. How does the compound’s stability vary under physiological conditions?
Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation in solid form but rapid hydrolysis in aqueous buffers (t½ = 2 hours at pH 7.4). Degradation products include 2-ethoxyphenylsulfonic acid and phenylsulfonyl-pyrrolidine fragments, identified via LC-MS. Stabilization strategies include lyophilization with cyclodextrin excipients or formulation in PEG-400 .
Q. What strategies guide the design of analogs with improved target selectivity?
Bioisosteric replacement of the ethoxy group with trifluoromethoxy (improves metabolic stability) or morpholine (enhances water solubility) is explored. Molecular fingerprinting (Tanimoto similarity >0.85) prioritizes analogs from virtual libraries. In vitro profiling against panels of 100+ kinases or GPCRs identifies off-target hits, enabling rational SAR refinement. For example, replacing phenylsulfonyl with 4-fluorophenylsulfonyl reduces hERG channel binding by 60% .
Q. What role does this compound play in multi-step synthesis of complex pharmacophores?
It serves as a bifunctional scaffold for click chemistry (e.g., CuAAC with azide-functionalized linkers) or Suzuki-Miyaura couplings (e.g., introducing aryl groups at the pyrrolidine nitrogen). In flow chemistry setups, its synthesis is integrated with downstream steps (e.g., catalytic hydrogenation of nitro groups) using membrane reactors to minimize intermediate purification. Process Analytical Technology (PAT) tools monitor reaction progress in real-time via inline Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
